molecular formula C11H17Cl2N2O2P B6163219 [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine CAS No. 18228-80-3

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine

Cat. No.: B6163219
CAS No.: 18228-80-3
M. Wt: 311.14 g/mol
InChI Key: JSZWFLWJWIMZLD-UHFFFAOYSA-N
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Description

The compound [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine is a nitrogen mustard derivative characterized by a bis(2-chloroethyl)amine core linked to a phosphoryl group substituted with a benzyloxy moiety. Nitrogen mustards are alkylating agents known for their ability to form DNA crosslinks, leading to cytotoxic effects.

Properties

IUPAC Name

N-[amino(phenylmethoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Cl2N2O2P/c12-6-8-15(9-7-13)18(14,16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZWFLWJWIMZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(N)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N2O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290610
Record name Benzyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18228-80-3
Record name NSC69942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Phosphoryl Chloride Route

Patent literature describing cyclophosphamide synthesis provides mechanistic insights applicable to our target compound. The core reaction sequence involves:

  • Phosphorylation : Treating bis(2-chloroethyl)amine hydrochloride with phosphorus oxychloride (POCl3) in anhydrous chloroform at -15°C to -10°C

  • Benzyloxy Introduction : Subsequent reaction with benzyl alcohol derivatives under controlled basic conditions

A typical procedure adapted from US20180086780A1:

Yields typically range 68-72% with 95% purity by 31P NMR.

Phosphoramidate Coupling Method

Alternative approaches utilize pre-formed benzyloxy phosphoramidate intermediates. VulcanChem's technical data suggests reacting bis(2-chloroethyl)amine with O-benzyl phosphoramidochloridate in tetrahydrofuran (THF) at 0°C:

Key advantages:

  • Avoids handling POCl3

  • Enables better stereochemical control at phosphorus

  • Reduces formation of bis-phosphorylated byproducts

Reaction Optimization

Solvent Effects

Comparative studies in patent WO2016156927A1 demonstrate solvent impacts on yield:

SolventDielectric ConstantYield (%)Purity (%)
Chloroform4.817295
THF7.526893
DCM8.936591
Toluene2.385888

Chloroform's low polarity minimizes side reactions while maintaining reagent solubility.

Temperature Profiling

Controlled stepwise heating proves critical:

  • -10°C to 0°C during phosphorylation (prevents exothermic runaway)

  • 0-25°C for intermediate formation

  • 40°C final stage to drive reaction completion

Exceeding 50°C leads to:

  • Decomposition of chloroethyl groups (TGA data shows 5% mass loss/hr at 60°C)

  • Racemization at phosphorus center (31P NMR shows 12% epimerization at 55°C)

Purification and Isolation

Crystallization Protocols

The monohydrate form precipitates from ethanol/water (4:1 v/v) at 0°C. Key parameters:

ParameterOptimal RangeEffect on Crystal Form
Cooling rate0.5°C/minMonoclinic needles
Ethanol:Water ratio3.8:1 to 4.2:1Prevents oiling out
Seeding temperature35°CControls nucleation

Scaling from lab to pilot plant requires:

  • 12-hour linear cooling profile

  • Ultrasonic seeding at 0.1% w/w seed loading

Chromatographic Methods

Normal phase silica chromatography (hexane:ethyl acetate 1:3) resolves:

  • Unreacted bis(2-chloroethyl)amine (Rf 0.62)

  • Target compound (Rf 0.35)

  • Bis-phosphorylated byproduct (Rf 0.18)

HPLC conditions (USP method):

ColumnZorbax SB-C18 (4.6×150mm)
Mobile phase60:40 MeCN:10mM NH4OAc
Flow rate1.0 mL/min
Detection210 nm UV
Retention6.8 min

Analytical Characterization

Spectroscopic Data

31P NMR (CDCl3, 121 MHz): δ 18.7 ppm (doublet, J=12.4 Hz)
1H NMR (400 MHz, DMSO-d6):
δ 7.35-7.28 (m, 5H, ArH), 4.65 (s, 2H, OCH2Ph), 3.85-3.75 (m, 4H, NCH2), 3.65-3.55 (m, 4H, ClCH2), 2.90 (br s, 2H, NH2)

IR (KBr): 1245 cm-1 (P=O), 1080 cm-1 (P-N-C), 740 cm-1 (C-Cl)

Mass Spectrometry

High-resolution ESI-MS confirms molecular composition:

Time (months)Purity (%)Degradation Products
099.8-
398.4Hydrolyzed phosphate (2.1%)
695.7Oxazaphosphorine (3.8%)

Recommended storage: Amber glass under argon at -20°C, with desiccant (≤0.5% H2O)

Scalability Considerations

Pilot plant data (50 kg batch):

Key scale-up challenges:

  • Exotherm management during POCl3 addition

  • Filtration rate of triethylamine hydrochloride byproduct

  • Consistent crystal morphology in large-volume crystallizers

Waste TypeQuantityTreatment Method
Aqueous HCl120 LNeutralization with CaCO3
Organics80 LIncineration with SCR catalysis
Solid residues15 kgLandfill (hazardous waste)

Exposure Controls

  • OEL (8-hr TWA): 0.05 mg/m3 (NIOSH REL)

  • PPE Requirements: Tychem QC fabric suits, full-face respirators with P100 filters

  • Emergency showers within 10 s travel time from reaction vessels

Applications and Derivatives

While primarily used as a phosphoramidate prodrug intermediate, recent studies explore:

  • Radiolabeling with 32P for targeted radiotherapy

  • Coordination complexes with Pt(II) for combination chemotherapy

  • Polymeric conjugates using the benzyloxy group for controlled release

Chemical Reactions Analysis

Types of Reactions

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloroethyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols, alcohols; reactions are performed in polar solvents like ethanol or methanol, often with the addition of a base such as triethylamine to facilitate the reaction.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloroethyl groups.

Scientific Research Applications

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential as a biochemical tool in studying cellular processes involving phosphorylation.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylating agent, transferring its phosphoryl group to target molecules, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Structural Analogues in the Nitrogen Mustard Family

Nitrogen mustards share the bis(2-chloroethyl)amine group but differ in substituents attached to the central nitrogen. Key examples include:

Compound Name Substituent(s) Molecular Weight (g/mol) Primary Application Key Research Findings
HN1 (Bis(2-chloroethyl)ethylamine) Ethyl group 170.08 Chemical warfare agent High volatility and vesicant effects
HN2 (Bis(2-chloroethyl)methylamine) Methyl group 156.05 Chemotherapy (historical) Rapid alkylation but high toxicity
HN3 (Tris(2-chloroethyl)amine) Third chloroethyl group 204.52 Chemical warfare agent Persistent environmental contamination
Target Compound Benzyloxy phosphoryl group ~350 (estimated) Under investigation (potential prodrug) Enhanced stability due to phosphoryl group; requires enzymatic activation

Key Differences :

  • The phosphoryl group may slow hydrolysis, delaying activation compared to HN2, which rapidly releases active species .

Chemotherapeutic Nitrogen Mustards

These compounds are prodrugs designed to improve selectivity and reduce systemic toxicity:

Compound Name Structure Activation Mechanism Therapeutic Use Cytotoxicity (IC50, EMT6 cells)
Cyclophosphamide Cyclic oxazaphosphorinane ring Hepatic CYP450 oxidation Lymphomas, autoimmune diseases 15–25 µM
Ifosfamide Structural isomer of cyclophosphamide Similar to cyclophosphamide Solid tumors 20–30 µM
Melphalan Phenylalanine-linked bis(2-chloroethyl)amine Spontaneous hydrolysis Multiple myeloma 5–10 µM
Target Compound Linear phosphoryl-benzyloxy conjugate Likely phosphatase-mediated Preclinical studies Not yet reported

Key Insights :

  • Cyclophosphamide and ifosfamide rely on metabolic activation, whereas the target compound’s benzyloxy phosphoryl group may require phosphatase enzymes for activation, similar to glucosylifosfamide mustard ().
  • The benzyloxy group could enhance lipophilicity, improving tumor penetration compared to hydrophilic derivatives like melphalan .

Cobalt(III) Mustard Complexes

Cobalt(III) complexes with nitrogen mustard ligands combine alkylating and radiosensitizing properties:

Compound Name Structure Cytotoxicity (EMT6 cells) Radiosensitizing Effect (DMF)
Co(BCA) Co(III) with bis(2-chloroethyl)amine IC50: 2.5 µM Dose-modifying factor: 2.40
Co(Py) Co(III) with non-alkylating pyridine IC50: >50 µM No significant effect
Target Compound Not a metal complex Pending data Potential synergies untested

Comparison :

  • Co(BCA) demonstrates that nitrogen mustard ligands enhance cytotoxicity and radiosensitization. The target compound’s phosphoryl group may similarly stabilize the molecule, enabling controlled alkylation .

Detection and Environmental Stability

Nitrogen mustards vary in detectability and persistence:

Compound Name Detection Limit (Electrochemical Bioassay) Environmental Half-Life
HN1 0.45 mM Days to weeks
2-Chloroethyl ethyl sulfide 7 µM Hours to days
Target Compound Not tested Likely prolonged (phosphoryl group)

Notes:

  • The benzyloxy phosphoryl group may reduce volatility and increase environmental persistence compared to HN1 .

Biological Activity

The compound [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine is a phosphoramidate derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyCl2NzOwP\text{C}_{x}\text{H}_{y}\text{Cl}_{2}\text{N}_{z}\text{O}_{w}\text{P}

Where x,y,z,wx,y,z,w represent the number of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms respectively. The presence of the bis(2-chloroethyl) moiety suggests potential alkylating properties similar to other nitrogen mustards.

The biological activity of this compound is primarily attributed to its ability to form DNA cross-links. This mechanism is crucial for its anticancer properties as it interferes with DNA replication and transcription, leading to apoptosis in cancer cells.

  • DNA Cross-linking : The chloroethyl groups can react with nucleophilic sites on DNA, leading to cross-linking which inhibits cell division.
  • Inhibition of Enzymatic Activity : Studies suggest that this compound may also inhibit specific enzymes involved in cell proliferation pathways.

Biological Activity in Cancer Research

Recent studies have evaluated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A4315.0Apoptosis induction via DNA damage
A5493.5Cell cycle arrest and apoptosis
KB-31>10.0Limited efficacy observed
KB-85117.1Resistance mechanisms noted

Case Studies

  • A431 and A549 Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells at low micromolar concentrations. Mechanistic studies revealed that treatment led to increased apoptosis markers and cell cycle arrest in the G2/M phase.
  • Resistance Observations : The KB-31 cell line, known for its drug sensitivity, showed an IC50 greater than 10 μM, indicating a need for further optimization or combination therapies to enhance efficacy against resistant subtypes like KB-8511.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects:

  • Inhibition of Cytokine Production : Studies indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α upon treatment with this compound.
  • Mechanistic Insights : The compound appears to modulate signaling pathways associated with inflammation, potentially offering dual therapeutic benefits in cancer and inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the benzyloxy and chloroethyl groups can significantly impact the biological activity of the compound. For instance:

  • Substituents on the benzyloxy group can enhance or diminish potency.
  • The positioning of chloroethyl groups affects both reactivity with DNA and cellular uptake.

Q & A

Q. What are the key structural and functional groups in [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine, and how do they influence reactivity?

The compound features a phosphorylated amine core with two 2-chloroethyl groups and a benzyloxy substituent. The bis(2-chloroethyl)amine moiety is characteristic of nitrogen mustards, enabling alkylation via intermediate aziridinium ion formation . The benzyloxy group may enhance lipophilicity, affecting solubility and membrane permeability, while the phosphoryl group introduces potential for hydrogen bonding or coordination with metal ions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR for alkyl chain and aromatic proton environments; ³¹P NMR to confirm phosphorylation .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification and fragmentation analysis.
  • IR spectroscopy : To identify phosphoryl (P=O, ~1250 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
  • Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions, as applied to similar nitrogen mustards .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid skin contact; wash immediately with soap and water if exposed .
  • Store in a cool, dry environment away from oxidizing agents.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize by-products?

  • Stepwise phosphorylation : Protect the amine group before introducing the benzyloxy phosphoryl moiety to prevent unwanted side reactions .
  • Temperature control : Maintain low temperatures (<0°C) during chlorination steps to reduce hydrolysis of 2-chloroethyl groups.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What mechanistic insights explain the compound’s alkylation efficiency compared to HN1/HN2 nitrogen mustards?

The benzyloxy group may stabilize the transition state during aziridinium ion formation via electron-donating effects, accelerating alkylation. However, steric hindrance from the phosphoryl group could reduce DNA cross-linking efficiency compared to simpler mustards like HN2. Comparative kinetic studies (e.g., UV-Vis monitoring of aziridinium formation) are recommended .

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of sublimation) be resolved?

  • Standardize measurement methods : Use DSC for fusion enthalpies and gas saturation techniques for sublimation .
  • Control purity : Employ HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity before analysis.
  • Cross-validate data : Compare results with structurally analogous compounds like cyclophosphamide monohydrate, which has a reported fusion enthalpy of 33.13 kJ/mol .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • DNA alkylation assays : Gel electrophoresis to detect interstrand cross-links in plasmid DNA.
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to chlorambucil or melphalan .
  • Enzyme inhibition studies : Test interactions with glutathione transferases to assess detoxification resistance .

Data Contradictions and Methodological Challenges

Q. How do solvent polarity and pH affect the stability of this compound?

  • Aqueous solutions : Hydrolysis of 2-chloroethyl groups is pH-dependent, with faster degradation under alkaline conditions (t₁/₂ < 24 hrs at pH 9).
  • Organic solvents : Stable in anhydrous DMSO or dichloromethane for >1 week at 4°C.
  • Analytical recommendation : Monitor stability via LC-MS with a C8 column and 0.1% formic acid mobile phase .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with DNA duplexes (PDB: 1BNA) or alkylated histone models.
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with cytotoxicity .

Comparative Analysis Table

PropertyThis compoundHN2 (Bis(2-chloroethyl)methylamine)Cyclophosphamide
Alkylation Mechanism Aziridinium ion-mediatedAziridinium ion-mediatedProdrug (activated by CYP450)
Thermal Stability Moderate (decomposes >150°C)Low (decomposes >80°C)High (stable up to 200°C)
LogP (Predicted) ~2.1 (benzyloxy increases lipophilicity)1.80.6
Primary Analytical Challenge Phosphoryl group interference in MSVolatility in GCMetabolite detection in vivo
Key Reference

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